2,3-Dibromosuccinic acid

Vue d'ensemble

Description

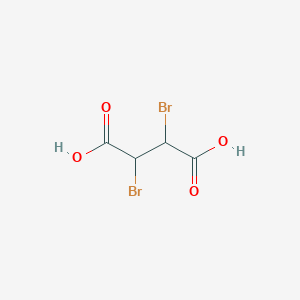

2,3-Dibromosuccinic acid is an organic compound with the molecular formula C4H4Br2O4. It is a derivative of succinic acid, where two hydrogen atoms are replaced by bromine atoms at the 2 and 3 positions. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemicals.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,3-Dibromosuccinic acid can be synthesized through the bromination of fumaric acid. The process involves mixing fumaric acid with hydrobromic acid and heating the mixture to a temperature range of 30°C to 100°C. Hydrogen peroxide is then added dropwise to facilitate the reaction. After the reaction is complete, the mixture is cooled, and the product is separated .

Industrial Production Methods: In industrial settings, the preparation of this compound often involves the use of bromine and water under pressure. The reaction is carried out at elevated temperatures, typically around 100°C, to ensure complete bromination of fumaric acid .

Analyse Des Réactions Chimiques

Types of Reactions: 2,3-Dibromosuccinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.

Reduction Reactions: The compound can be reduced to form succinic acid or other derivatives.

Oxidation Reactions: Oxidation can lead to the formation of different carboxylic acids.

Common Reagents and Conditions:

Substitution: Reagents such as sodium hydroxide or potassium hydroxide can be used to replace bromine atoms with hydroxyl groups.

Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be employed.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

Major Products:

Substitution: Formation of hydroxylated derivatives.

Reduction: Production of succinic acid.

Oxidation: Generation of various carboxylic acids.

Applications De Recherche Scientifique

Organic Synthesis

Intermediates in Chemical Reactions

2,3-Dibromosuccinic acid serves as a key intermediate in the synthesis of various organic compounds. It is particularly utilized in the production of:

- 3-Hydroxy-2-thiophenecarboxylic acid derivatives : These derivatives are important for the synthesis of agricultural chemicals and pharmaceuticals, showcasing the compound's versatility in organic synthesis .

- Acetylenedicarboxylic acid : By reacting DBSA with potassium hydroxide in methanol, acetylenedicarboxylic acid can be derived, which is useful as an aqueous bactericide .

Pharmaceutical Applications

Vitamin H Synthesis

One of the primary applications of this compound is as an intermediate in the synthesis of vitamin H (biotin), which plays a crucial role in metabolic processes. The compound's ability to facilitate reactions that lead to the formation of biologically active molecules highlights its importance in pharmaceutical chemistry .

Agricultural Chemistry

Fungicides and Herbicides

DBSA has been explored for its potential use in developing new agricultural chemicals. Its derivatives can act as effective fungicides and herbicides, contributing to crop protection strategies. The synthesis of these derivatives often relies on DBSA as a precursor .

Toxicological Profile

Safety Assessments

Research indicates that this compound exhibits a low hazard profile regarding human health endpoints such as acute toxicity and genotoxicity. In studies involving bacterial mutation and chromosome aberration tests, DBSA demonstrated negative results for genotoxicity, suggesting it is safe for use in various applications .

Data Summary Table

| Application Area | Specific Use | Notes |

|---|---|---|

| Organic Synthesis | Intermediate for synthesizing various compounds | Key for producing agricultural chemicals and pharmaceuticals |

| Pharmaceutical | Vitamin H (biotin) synthesis | Essential for metabolic processes |

| Agricultural Chemistry | Fungicides and herbicides | Potential for crop protection |

| Toxicology | Low hazard profile | Negative for genotoxicity in multiple tests |

Case Studies

Case Study 1: Synthesis of 3-Hydroxy-2-thiophenecarboxylic Acid

A study demonstrated the utility of DBSA in synthesizing 3-hydroxy-2-thiophenecarboxylic acid derivatives. The process involved several steps where DBSA acted as a critical intermediate, leading to compounds with significant agricultural applications.

Case Study 2: Assessment of Toxicity

In a comprehensive toxicity assessment involving repeated dose studies and mutagenicity testing, DBSA was evaluated at various concentrations. The findings indicated no significant adverse effects at doses up to 1000 mg/kg bw/day, confirming its safety for potential applications .

Mécanisme D'action

The mechanism of action of 2,3-dibromosuccinic acid involves its ability to participate in various chemical reactions due to the presence of reactive bromine atoms. These bromine atoms can be easily substituted or eliminated, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparaison Avec Des Composés Similaires

- 2,3-Dibromobutanedioic acid

- Bromosuccinic acid

- 2,3-Dibromopropionic acid

- meso-2,3-Dibromosuccinic acid

Uniqueness: 2,3-Dibromosuccinic acid is unique due to its specific bromination pattern, which imparts distinct reactivity compared to other brominated succinic acids. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in both laboratory and industrial settings .

Activité Biologique

2,3-Dibromosuccinic acid (DBSA) is a brominated derivative of succinic acid, recognized for its diverse applications in organic synthesis and potential biological activities. This article delves into the compound's biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : CHBrO

- Molecular Weight : 275.88 g/mol

- Density : 2.5 g/cm³

- Boiling Point : Approximately 262.4 °C

- Melting Point : Not available

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A study conducted by Dabholkar et al. demonstrated its effectiveness as a potential antifungal and antibacterial agent. The compound acts as a key intermediate in synthesizing various dicarboxylic acid derivatives, which are known for their biological activities .

The proposed mechanism of action for DBSA involves the disruption of microbial cell membranes and interference with metabolic pathways. The bromine substituents in the molecule enhance its reactivity, allowing it to interact with cellular components more effectively than its non-brominated counterparts.

Case Studies and Research Findings

- Antifungal Activity : In vitro studies have shown that DBSA can inhibit the growth of several fungal strains, including Candida albicans. The minimum inhibitory concentration (MIC) values were determined to be significantly lower than those of traditional antifungal agents, suggesting that DBSA could serve as a novel antifungal treatment .

- Antibacterial Activity : DBSA has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus. Results indicated that it possesses broad-spectrum antibacterial properties, with effective concentrations comparable to established antibiotics .

- Toxicity and Safety Profile : While DBSA shows promising biological activity, its toxicity profile is crucial for further development. Preliminary toxicity assessments indicate moderate toxicity in mammalian cell lines, necessitating further investigation to establish safe dosage levels for therapeutic use .

Applications in Organic Synthesis

This compound is not only valued for its biological activity but also as an intermediate in organic synthesis. It is utilized in producing various pharmaceuticals and agrochemicals, highlighting its versatility in industrial applications .

Summary Table of Biological Activities

| Biological Activity | Target Organisms | Observations |

|---|---|---|

| Antimicrobial | Candida albicans | Effective at low MIC values |

| Escherichia coli | Broad-spectrum antibacterial properties | |

| Staphylococcus aureus | Comparable efficacy to traditional antibiotics | |

| Toxicity | Mammalian cell lines | Moderate toxicity; further studies needed |

Propriétés

IUPAC Name |

2,3-dibromobutanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4Br2O4/c5-1(3(7)8)2(6)4(9)10/h1-2H,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJWGRXKOBIVTFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)Br)(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Br2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00862120 | |

| Record name | 2,3-Dibromosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.88 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid; [Merck Index] White crystals. | |

| Record name | 2,3-Dibromosuccinic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/10348 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

526-78-3, 608-36-6 | |

| Record name | 2,3-Dibromosuccinic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=526-78-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dibromosuccinic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000526783 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC100886 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=100886 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,3-Dibromosuccinic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1904 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Butanedioic acid, 2,3-dibromo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,3-Dibromosuccinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00862120 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,3-dibromosuccinic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.635 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,3-Dibromosuccinic acid?

A1: this compound has the molecular formula C4H4Br2O4 and a molecular weight of 275.88 g/mol. []

Q2: What are the key spectroscopic features of this compound?

A2: While specific spectroscopic data is not provided in the abstracts, key techniques for characterization would include:* Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for determining the structure and conformation of the molecule in solution. * Fourier Transform Infrared (FTIR) Spectroscopy: Would reveal characteristic vibrational frequencies for functional groups like carboxylic acids (C=O, O-H) and C-Br bonds. []* X-ray Diffraction: Can provide detailed information on the crystal structure and molecular packing of different this compound crystal forms. [, ]

Q3: Can this compound be used as a starting material for heterocyclic synthesis?

A4: Yes, this compound serves as a versatile building block in the synthesis of various heterocyclic dicarboxylic acid derivatives, including thiadiazines, benzopiperazines, thiazoles, and oxazoles. These derivatives are explored for potential antifungal and antibacterial properties. []

Q4: How do structural isomers of this compound influence its reactivity?

A5: The stereochemistry of this compound plays a significant role in its reactivity. For instance, meso-2,3-dibromosuccinic acid, when treated with vanadium(IV) oxide, yields 2-bromomaleic acid. [] In contrast, rac-2,3-dibromosuccinic acid, when reacted with (-)-quinine, produces 2-bromofumaric acid. [] These examples demonstrate how the spatial arrangement of bromine atoms influences the reaction outcome.

Q5: Are there strategies to improve the stability or solubility of this compound-based compounds?

A6: While specific strategies for this compound are not detailed in the provided abstracts, the formation of salts with organic amines, like (R)-1-phenylethanamine, has been reported. [] Salt formation is a common approach in pharmaceutical sciences to enhance solubility and stability.

Q6: What analytical techniques are used to study this compound and its derivatives?

A6: Common techniques include:

- Single-Crystal X-ray Diffraction: Provides detailed structural information of crystals. [, , , , , , , ]

- Powder X-ray Diffraction: Used to identify and characterize crystalline forms. []

- Fourier Transform Infrared (FTIR) Spectroscopy: Offers insights into functional groups and intermolecular interactions. []

- Thermal Analysis: Helps determine melting point, thermal stability, and phase transitions. []

- Solution-state NMR Spectroscopy: Used to study structure and dynamics in solution. []

Q7: What resources are essential for research involving this compound?

A7: Key resources include:

Q8: What are the potential interdisciplinary applications of this compound research?

A8: Research on this compound and its derivatives spans multiple disciplines, including:

- Organic Chemistry: Synthesis of new heterocyclic compounds. []

- Crystallography: Understanding crystal packing and polymorphism. []

- Medicinal Chemistry: Exploration of potential therapeutic applications, particularly as antifungal and antibacterial agents. []

- Materials Science: Investigating potential for metal-organic frameworks and coordination polymers. []

Q9: Can this compound be used to prepare chiral compounds?

A10: Yes, reactions with chiral amines like (R)-1-phenylethanamine can lead to the formation of diastereomeric salts, potentially allowing for the separation and isolation of enantiopure compounds. [, ]

Q10: Can this compound be reduced to succinic acid?

A11: Yes, reduction of this compound using Raney alloys in an alkaline solution can yield succinic acid. The reaction conditions significantly influence the product distribution, with variations in the catalyst, base, and solvent leading to different outcomes. []

Q11: Can this compound be used to form polymers?

A12: Yes, this compound derivatives can be incorporated into polymers. For example, the synthesis of a "Ǝ-shaped" amphiphilic block copolymer using meso-2,3-dibromosuccinic acid acetate/diethylene glycol as a starting material has been reported. This involved a combination of atom transfer radical polymerization (ATRP) and living anionic polymerization techniques. []

Q12: Can copper complexes be formed with this compound?

A13: Yes, research highlights the formation of copper(II) complexes with this compound. These complexes display interesting supramolecular architectures, forming one-dimensional chains with hydrogen-bonding networks. The choice of ligands and reaction conditions significantly impacts the resulting structures and properties of these complexes. [, ]

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.